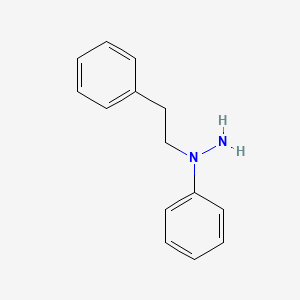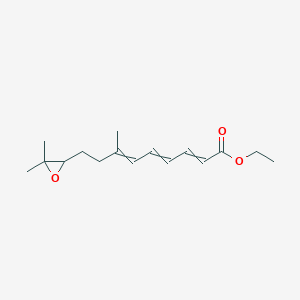
Ethyl 9-(3,3-dimethyloxiran-2-YL)-7-methylnona-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate is a complex organic compound known for its unique chemical structure and properties. This compound features an oxirane ring, which is a three-membered cyclic ether, and multiple conjugated double bonds, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Aplicaciones Científicas De Investigación
Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the integrity of microbial cell membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate include:
Citral (3,7-dimethyl-2,6-octadienal): Known for its lemon scent and antimicrobial properties.
(S)-9-(3,3-Dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol: Another compound with an oxirane ring and multiple double bonds.
Uniqueness
What sets this compound apart is its combination of an ethyl ester group, an oxirane ring, and a conjugated triene system.
Propiedades
Número CAS |
63353-40-2 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
ethyl 9-(3,3-dimethyloxiran-2-yl)-7-methylnona-2,4,6-trienoate |
InChI |
InChI=1S/C16H24O3/c1-5-18-15(17)10-8-6-7-9-13(2)11-12-14-16(3,4)19-14/h6-10,14H,5,11-12H2,1-4H3 |
Clave InChI |
WDKAEMRCLWALDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC=CC=C(C)CCC1C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
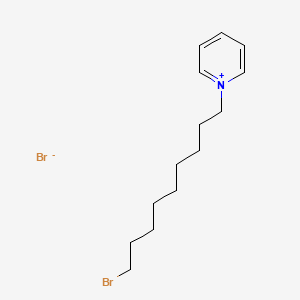
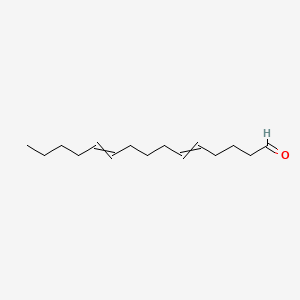
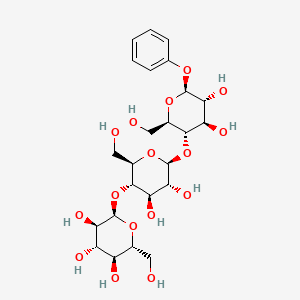
![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
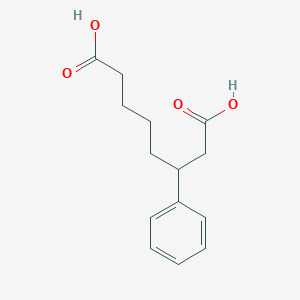
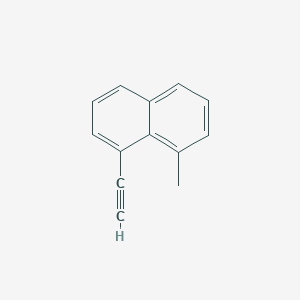
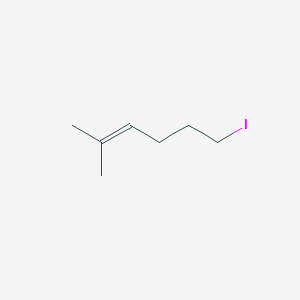
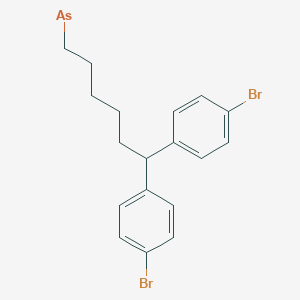
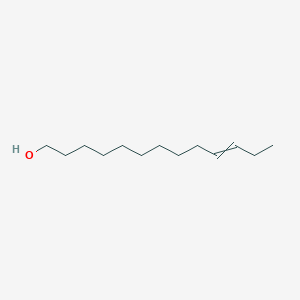
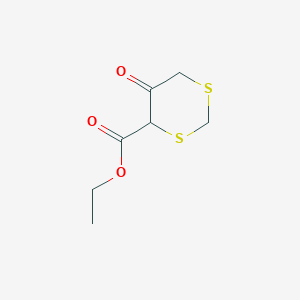
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
